sEH Inhibition Potency – Ki Comparison with Next‑Generation Congeners from the Same Patent Family
The target compound (Compound 1) inhibits recombinant human sEH with a Ki of 1.40 nM [1]. In the same assay format, the later‑generation analog Compound 13/14 (phenoxypiperidine‑carboxylic acid series) achieves a Ki of 0.220 nM, and Compound 30 reaches Ki < 0.050 nM [2]. Thus, while the target compound is a highly potent, low‑nanomolar inhibitor, it occupies a distinct potency tier that is 6‑ to >28‑fold less potent than the most optimized congeners, underscoring its value as an earlier‑stage lead for SAR exploration.
| Evidence Dimension | sEH inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (human recombinant sEH) |
| Comparator Or Baseline | Compound 13/14: Ki = 0.220 nM; Compound 30: Ki < 0.050 nM |
| Quantified Difference | 6.4‑fold less potent than Compound 13/14; >28‑fold less potent than Compound 30 |
| Conditions | Recombinant human sEH, baculovirus expression, FRET‑based assay (Epoxy Fluor 7 substrate, 25 µM, 1 h incubation) |
Why This Matters
Researchers needing a reference compound with a well‑defined, moderate‑potency sEH inhibition window can select this molecule to avoid the exaggerated potency of later leads, which may mask subtle SAR trends or produce flat concentration‑response curves in cellular assays.
- [1] BindingDB Entry BDBM408978. Ki = 1.40 nM for human sEH. US10377744 Compound No. 1. View Source
- [2] BindingDB Entries BDBM408992 (Ki = 0.220 nM) and BDBM409009 (Ki < 0.050 nM). View Source
